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Foreword for the Researcher

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a
"privileged structure” due to its prevalence in a wide array of biologically active compounds.[1]
Its unique chemical architecture allows for versatile modifications, making it a fertile ground for
the discovery of novel therapeutic agents. This is particularly true in the urgent, ongoing battle
against antimicrobial resistance, where the 2-aminothiazole scaffold has yielded compounds
with potent activity against a spectrum of pathogens, including drug-resistant bacteria, fungi,
and mycobacteria.[2][3]

This document serves as a comprehensive guide for researchers, scientists, and drug
development professionals engaged in the exploration of 2-aminothiazoles as antimicrobial
agents. It is designed to be a practical resource, moving beyond a mere recitation of facts to
provide a deeper understanding of the "why" behind the "how." Herein, you will find not just
protocols, but the rationale that underpins them, insights into potential mechanisms of action,
and a structured approach to the evaluation of these promising compounds. Our goal is to
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empower your research with the technical accuracy and field-proven insights necessary to
accelerate the journey from compound synthesis to meaningful biological data.

Part 1: The 2-Aminothiazole Scaffold - A Versatile
Platform for Antimicrobial Discovery

The thiazole ring, and specifically the 2-aminothiazole nucleus, is a recurring motif in numerous
therapeutic agents.[4][5] This is attributed to its ability to engage in various non-covalent
interactions with biological targets, its metabolic stability, and the synthetic tractability of its core
structure. The amino group at the C-2 position provides a convenient handle for the
introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties
and biological activity.[6][7][8][9]

Design Rationale and Key Structural Features

The antimicrobial potential of 2-aminothiazole derivatives is often dictated by the nature of the
substituents at various positions of the thiazole ring. Structure-activity relationship (SAR)
studies have revealed that modifications at the C-2, C-4, and C-5 positions can significantly
influence the potency and spectrum of activity.[7][8][9][10] For instance, the introduction of
bulky aromatic or heteroaromatic groups can enhance activity, while the nature of the linkage to
the 2-amino group (e.g., amide, urea, thiourea) can modulate the compound's properties.[3][11]

A critical aspect of the design process is the consideration of physicochemical properties such
as lipophilicity and water solubility. While increased lipophilicity can sometimes correlate with
enhanced antimicrobial activity, it can also lead to issues with solubility and off-target toxicity.[2]
Therefore, a balance must be struck to optimize both efficacy and drug-like properties.

Part 2: Synthesis of 2-Aminothiazole Derivatives - A
Generalized Protocol

The Hantzsch thiazole synthesis and its variations remain a widely used and efficient method
for the preparation of the 2-aminothiazole core. The following is a generalized protocol based
on common synthetic strategies reported in the literature.[1][12][13]

Protocol 1: Hantzsch Thiazole Synthesis
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This protocol outlines the general steps for the synthesis of a 2-aminothiazole derivative via the
reaction of an a-haloketone with a thiourea.

Materials:

a-haloketone (e.g., 2-bromoacetophenone)

e Thiourea or substituted thiourea

» Ethanol or other suitable solvent

e Sodium bicarbonate (optional, for neutralization)
o Ethyl acetate

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate or sodium sulfate
e Round-bottom flask

» Reflux condenser

o Magnetic stirrer and stir bar

e Heating mantle or oil bath

e Separatory funnel

e Rotary evaporator

e Thin-layer chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
Procedure:

» Reaction Setup: In a round-bottom flask, dissolve the a-haloketone (1 equivalent) and
thiourea (1-1.2 equivalents) in ethanol.
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» Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The
reaction temperature will depend on the solvent used (e.g., ~78°C for ethanol).

e Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting
materials are consumed. This typically takes 1-4 hours.

o Work-up:

o Allow the reaction mixture to cool to room temperature.

[¢]

If the product precipitates upon cooling, it can be collected by filtration.

[¢]

If the product remains in solution, remove the solvent using a rotary evaporator.

[e]

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium
bicarbonate (if the reaction is acidic) followed by brine to remove any remaining impurities.

[e]

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 Purification:

o Filter off the drying agent.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

o The crude product can be purified by recrystallization from a suitable solvent (e.g.,
ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

» Ethanol as a solvent: It is a polar protic solvent that effectively dissolves the reactants and
facilitates the reaction.

o Reflux: Heating the reaction provides the necessary activation energy for the cyclization to
occur.

e TLC monitoring: This allows for real-time tracking of the reaction's progress, preventing
unnecessary heating and potential side reactions.
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e Aqueous work-up: This step is crucial for removing inorganic byproducts and unreacted
starting materials.

 Purification: Recrystallization or column chromatography is essential to obtain a pure
compound, which is critical for accurate biological evaluation.

Part 3: In Vitro Antimicrobial Susceptibility Testing

Once a library of 2-aminothiazole derivatives has been synthesized and purified, the next
critical step is to evaluate their antimicrobial activity. The broth microdilution method is a
standardized and widely accepted technique for determining the Minimum Inhibitory
Concentration (MIC) of an antimicrobial agent.[1][2][14]

Protocol 2: Broth Microdilution Method for MIC
Determination

This protocol details the steps for determining the MIC of synthesized compounds against a
panel of bacterial and fungal strains.

Materials:

Synthesized 2-aminothiazole compounds

o Bacterial or fungal strains

e Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
o Sterile 96-well microtiter plates

o Dimethyl sulfoxide (DMSO) for dissolving compounds

» Positive control antibiotic (e.g., ampicillin, ciprofloxacin, fluconazole)

» Negative control (broth only)

e Solvent control (broth with the highest concentration of DMSO used)

» Microplate reader (optional, for quantitative analysis)
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Procedure:

o Compound Preparation: Prepare a stock solution of each test compound in DMSO.

 Serial Dilution: Perform a two-fold serial dilution of each compound in the appropriate broth
medium in the wells of a 96-well plate.

e Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the broth
medium, adjusted to a specific cell density (e.g., 5 x 10"5 CFU/mL for bacteria).

 Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the
serially diluted compounds.

e Controls:

o Positive Control: A well containing the microorganism and a known effective antibiotic.

o Negative Control: A well containing only the broth medium.

o Solvent Control: A well containing the microorganism and the highest concentration of
DMSO used to dissolve the compounds, to ensure the solvent itself does not inhibit
microbial growth.

 Incubation: Incubate the plates at the optimal temperature and duration for the specific
microorganism (e.g., 37°C for 18-24 hours for most bacteria).

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the microorganism. This can be determined by visual inspection
or by measuring the optical density at 600 nm using a microplate reader.[1]

Self-Validating System:

The inclusion of positive, negative, and solvent controls is crucial for the validation of the
experimental results. The positive control ensures that the assay is sensitive to antimicrobial
agents, while the negative and solvent controls confirm that the medium and solvent are not
contaminated or inhibitory to microbial growth.
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BENCHE

Data Presentation: Antimicrobial Activity of 2-
Aminothiazole Derivatives

The following table summarizes representative MIC values of various 2-aminothiazole
derivatives against a panel of clinically relevant microbial strains, highlighting the potential of
this scaffold.

Compound/Derivati

Target Organism MIC (pg/mL) Reference
ve
Piperazinyl derivative Staphylococcus 4 1]
(121d) aureus (MRSA)
Piperazinyl derivative o )
Escherichia coli 8 [1]
(1214d)
Thiazolyl-thiourea Staphylococcus
4-16 [1][11]
(124) aureus
Thiazolyl-thiourea Staphylococcus
. . 4-16 [1][11]
(124) epidermidis
N-(3-
Chlorobenzoyl)-4-(2- Mycobacterium
o _ . 0.008 [1][10]
pyridinyl)-1,3-thiazol- tuberculosis
2-amine (55)
Thiourea derivative (3)  Gram-positive cocci 2-32 [1][11]
Thiourea derivative (9)  Gram-positive cocci 2-32 [1][11]
Trifluoromethoxy
] Staphylococcus
substituted 2-16 [1][15]
aureus
aminothiazoles
Staphylococcus
Compound 21 2-4 [15]
aureus

Part 4: Investigating the Mechanism of Action
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Understanding how a novel antimicrobial agent works is paramount for its development. For 2-
aminothiazole derivatives, several potential mechanisms of action have been proposed and
investigated.

Potential Molecular Targets

o MurB Inhibition: Molecular docking studies have suggested that some 2-aminothiazole
derivatives may act by inhibiting MurB, an enzyme involved in the biosynthesis of
peptidoglycan, a crucial component of the bacterial cell wall.[14]

o CYP51 Inhibition: In fungi, the target is often the lanosterol 14a-demethylase (CYP51), an
essential enzyme in the ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the
integrity of the fungal cell membrane.[14]

o DNA Gyrase Inhibition: Some studies have pointed towards the inhibition of DNA gyrase, an
enzyme essential for DNA replication in bacteria, as a potential mechanism.[16]

Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in clinical settings as they exhibit increased
resistance to conventional antibiotics. Several 2-aminothiazole derivatives have demonstrated
promising activity in inhibiting biofilm formation, particularly in Staphylococcus species.[11][17]

Protocol 3: Microtiter Plate Biofilm Inhibition Assay

This protocol provides a method to assess the ability of 2-aminothiazole compounds to inhibit
biofilm formation.

Materials:

Synthesized 2-aminothiazole compounds

Biofilm-forming bacterial strain (e.g., Staphylococcus epidermidis)

Tryptic Soy Broth (TSB) supplemented with glucose

Sterile 96-well flat-bottom microtiter plates
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e Crystal Violet solution (0.1% w/v)
« Ethanol (95%)

e Phosphate Buffered Saline (PBS)
Procedure:

o Preparation of Plates: Add serially diluted concentrations of the test compounds to the wells
of a 96-well plate.

 Inoculation: Add a standardized bacterial inoculum to each well. Include positive (bacteria
without compound) and negative (broth only) controls.

 Incubation: Incubate the plates for 24-48 hours at 37°C to allow for biofilm formation.

e Washing: Gently wash the wells with PBS to remove planktonic (free-floating) bacteria.
» Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.

e Washing: Wash the wells again with PBS to remove excess stain.

» Destaining: Add ethanol to each well to solubilize the crystal violet that has stained the
biofilm.

o Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595
nm using a microplate reader. A reduction in absorbance in the presence of the compound
indicates biofilm inhibition.

Part 5: Visualizing the Workflow and Mechanisms

To provide a clear visual representation of the processes and concepts discussed, the following
diagrams have been generated using Graphviz.
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Caption: Experimental workflow for the development of 2-aminothiazole antimicrobial agents.
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Caption: Potential antimicrobial mechanisms of 2-aminothiazole derivatives.

Conclusion and Future Directions

The 2-aminothiazole scaffold continues to be a highly promising starting point for the
development of novel antimicrobial agents. The synthetic accessibility and the potential for
diverse functionalization allow for the creation of large and varied compound libraries. The
protocols and insights provided in this guide are intended to facilitate a systematic and rational
approach to the discovery and evaluation of new 2-aminothiazole-based antimicrobials.

Future research in this area should focus on optimizing the lead compounds to enhance their
potency, selectivity, and pharmacokinetic properties. A deeper understanding of their
mechanisms of action will be crucial for overcoming resistance and designing next-generation
therapeutics. The integration of computational methods, such as in silico screening and
molecular dynamics simulations, with traditional medicinal chemistry and microbiology will
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undoubtedly accelerate the translation of these promising compounds from the laboratory to
the clinic.

References

o Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement
of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]

¢ Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (2010).
Journal of Chemical and Pharmaceutical Research. [Link]

¢ Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives.
ResearchGate. [Link]

¢ Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico
evaluation. (2023). PubMed. [Link]

e SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES.
(2010). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

o Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-
Aminothiazole Scaffold. (2015). J-Stage. [Link]

¢ synthesis and antimicrobial activity of 2- aminothiazole derivatives. (2016). ResearchGate.
[Link]

e Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial
and antioxidant activity. (2022). Journal of Education and Science. [Link]

o An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four
Biological Activities. (2021). MDPI. [Link]

o An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four
Biological Activities. (2021). PMC. [Link]

o Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-
Aminothiazole Scaffold. ResearchGate. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.mdpi.com/2076-2607/10/5/949
https://www.jocpr.com/articles/synthesis-and-antimicrobial-activity-of-some-novel-2-amino-thiazole-derivatives.pdf
https://www.researchgate.net/publication/286456041_Synthesis_and_antimicrobial_activity_of_some_novel_2-amino_thiazole_derivatives
https://pubmed.ncbi.nlm.nih.gov/37248860/
https://www.ijpps.info/index.php/ijpps/article/view/498
https://www.jstage.jst.go.jp/article/cpb/63/3/63_c14-00837/_article
https://www.researchgate.net/publication/303494793_synthesis_and_antimicrobial_activity_of_2-_aminothiazole_derivatives
https://jes.mosuljournals.com/article_171129.html
https://www.mdpi.com/1420-3049/26/5/1449
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7956407/
https://www.researchgate.net/publication/275218080_Antimicrobial_and_Anti-biofilm_Activity_of_Thiourea_Derivatives_Incorporating_a_2-Aminothiazole_Scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14042504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

» Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016).
PubMed. [Link]

e Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC.
[Link]

 Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium
tuberculosis. PMC. [Link]

e 2-aminothiazole — Knowledge and References. Taylor & Francis. [Link]

e Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PLOS
One. [Link]

» Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. (2012).
PubMed. [Link]

e Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico
evaluation. ResearchGate. [Link]

» Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-
azidobenzothiazoles: insights from a comprehensive in vitro study. (2023). Frontiers. [Link]

» Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases;
antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019).
PMC. [Link]

e Antimicrobia Susceptibility Testing Protocols. ASM Press. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27171280/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4865136/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3505615/
https://www.taylorfrancis.com/topics/engineering-and-technology/chemical-engineering/2-aminothiazole-YJCHM364749
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0155209
https://pubmed.ncbi.nlm.nih.gov/23063259/
https://www.researchgate.net/publication/371190441_Functionally_substituted_2-aminothiazoles_as_antimicrobial_agents_in_vitro_and_in_silico_evaluation
https://www.frontiersin.org/articles/10.3389/fmicb.2023.1245059/full
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6744576/
https://www.asmscience.org/content/book/10.1128/9781555815829
https://www.benchchem.com/product/b14042504?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/70/Application_Notes_and_Protocols_Development_of_Antimicrobial_Agents_from_2_Aminothiazole_Scaffolds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14042504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

2. mdpi.com [mdpi.com]

3. pmc.ncbi.nim.nih.gov [pmc.ncbi.nim.nih.gov]
4. jocpr.com [jocpr.com]

5. researchgate.net [researchgate.net]

6. sjpas.com [sjpas.com]

7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC
[pmc.ncbi.nlm.nih.gov]

9. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One
[journals.plos.org]

10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium
tuberculosis - PMC [pmc.ncbi.nim.nih.gov]

11. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-
Aminothiazole Scaffold [jstage.jst.go.jp]

12. ijpsr.com [ijpsr.com]
13. researchgate.net [researchgate.net]

14. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico
evaluation - PubMed [pubmed.ncbi.nim.nih.gov]

15. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed
[pubmed.ncbi.nim.nih.gov]

16. researchgate.net [researchgate.net]
17. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Antimicrobial
Studies of 2-Aminothiazoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14042504/docs#application-notes-and-protocols-for-
antimicrobial-studies-of-2-aminothiazoles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.mdpi.com/1424-8247/15/5/580
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962134/
https://www.jocpr.com/articles/synthesis-and-antimicrobial-activity-of-some-novel-2amino-thiazolederivatives.pdf
https://www.researchgate.net/publication/233928707_Synthesis_and_antimicrobial_activity_of_some_novel_2-amino_thiazole_derivatives
https://sjpas.com/index.php/sjpas/article/download/466/180/3539
https://pubmed.ncbi.nlm.nih.gov/27171280/
https://pubmed.ncbi.nlm.nih.gov/27171280/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4865136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4865136/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0155209
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0155209
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816974/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3816974/
https://www.jstage.jst.go.jp/article/cpb/63/3/63_c14-00837/_article/-char/ja
https://www.jstage.jst.go.jp/article/cpb/63/3/63_c14-00837/_article/-char/ja
https://ijpsr.com/bft-article/synthesis-and-antimicrobial-activity-of-2-aminothiazole-derivatives/
https://www.researchgate.net/publication/230799406_SYNTHESIS_AND_ANTIMICROBIAL_ACTIVITY_OF_2-_AMINOTHIAZOLE_DERIVATIVES
https://pubmed.ncbi.nlm.nih.gov/37248860/
https://pubmed.ncbi.nlm.nih.gov/37248860/
https://pubmed.ncbi.nlm.nih.gov/23116888/
https://pubmed.ncbi.nlm.nih.gov/23116888/
https://www.researchgate.net/publication/371157608_Functionally_substituted_2-aminothiazoles_as_antimicrobial_agents_in_vitro_and_in_silico_evaluation
https://www.researchgate.net/publication/273317594_Antimicrobial_and_Anti-biofilm_Activity_of_Thiourea_Derivatives_Incorporating_a_2-Aminothiazole_Scaffold
https://www.benchchem.com/product/b14042504/docs#application-notes-and-protocols-for-antimicrobial-studies-of-2-aminothiazoles
https://www.benchchem.com/product/b14042504/docs#application-notes-and-protocols-for-antimicrobial-studies-of-2-aminothiazoles
https://www.benchchem.com/product/b14042504/docs#application-notes-and-protocols-for-antimicrobial-studies-of-2-aminothiazoles
https://www.benchchem.com/product/b14042504/docs#application-notes-and-protocols-for-antimicrobial-studies-of-2-aminothiazoles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14042504?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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